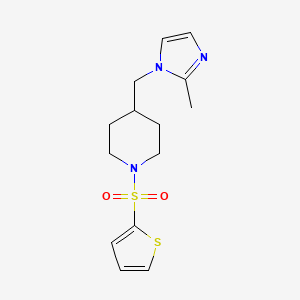

4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]-1-thiophen-2-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-12-15-6-9-16(12)11-13-4-7-17(8-5-13)21(18,19)14-3-2-10-20-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASOUMAUYWKVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Moiety: Starting with 2-methylimidazole, the compound can be alkylated using a suitable alkylating agent to introduce the desired substituent.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonylation: The thiophene ring can be sulfonylated using sulfonyl chloride in the presence of a base to form the thiophene sulfonyl group.

Coupling Reactions: The final step involves coupling the imidazole and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those similar to 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine. Research indicates that compounds with thiophene and imidazole groups show significant activity against various bacterial strains, suggesting their use as potential antimicrobial agents .

2. Opioid Receptor Modulation

Compounds in the piperidine class have been investigated for their effects on opioid receptors. Specifically, derivatives similar to this compound have been noted for their selective agonist activity at delta-opioid receptors, which may lead to anxiolytic and antidepressant effects . This positions them as candidates for developing new treatments for anxiety and depression.

3. Cancer Therapeutics

Piperidine derivatives are also being explored for their role in cancer therapy. For instance, modifications to the piperidine structure have led to compounds that inhibit the interaction between HDM2 and p53, a critical pathway in tumor suppression. Research has shown that these inhibitors can induce tumor regression in xenograft models .

Materials Science Applications

1. Coordination Polymers

The unique properties of the imidazole group allow compounds like this compound to act as ligands in metal coordination polymers. These materials have potential applications in catalysis and as functional materials due to their structural versatility .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated several piperidine derivatives against common bacterial pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced antimicrobial activity compared to standard antibiotics, highlighting their potential as novel therapeutic agents .

Case Study 2: Opioid Receptor Agonists

In a series of behavioral tests using mouse models, a derivative similar to this compound demonstrated significant anxiolytic-like effects when administered subcutaneously. These findings support the hypothesis that such compounds could be developed into effective treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine with related compounds from the evidence:

Key Observations:

Structural Flexibility vs. Specificity :

- The thiophene sulfonyl group in the target compound distinguishes it from simpler analogs like 4-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride, which lack substituents for targeted interactions .

- SCH 66712 demonstrates that fluorinated aromatic systems (e.g., pyrimidine) significantly enhance CYP2D6 binding, suggesting that the thiophene sulfonyl group in the target compound may similarly optimize isoform selectivity .

Pharmacological Implications :

- Imidafenacin’s diphenyl groups and acyclic structure confer muscarinic receptor selectivity, whereas the piperidine core in the target compound may favor interactions with enzymes or transporters .

- The ethyl linker in 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine could improve bioavailability but may reduce target affinity compared to the direct methylene linkage in the target compound .

Synthetic Challenges :

- and highlight the use of nucleophilic aromatic substitution (SNAr) and coupling reactions for imidazole-functionalized heterocycles, suggesting feasible routes for synthesizing the target compound .

- The thiophene sulfonyl group may require sulfonation or thiophene-directed C–H functionalization, as seen in patent literature (e.g., EP 1 926 722 B1) .

Biological Activity

4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine, with CAS number 1396576-12-7, is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 325.5 g/mol. The compound features a piperidine core substituted with an imidazole and thiophene moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O2S2 |

| Molecular Weight | 325.5 g/mol |

| CAS Number | 1396576-12-7 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to the imidazole and thiophene classes. For instance, a study evaluated various compounds for their in vitro antimicrobial activities, reporting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial properties.

The biological activity of compounds containing imidazole and piperidine rings often involves interaction with various biological targets. For example, imidazole derivatives have been reported to exhibit activity against various enzymes and receptors, including those involved in inflammation and infection pathways. The presence of the thiophene group may further enhance these interactions due to its electron-rich nature, potentially increasing binding affinity to target sites.

Case Studies

- Antibacterial Efficacy : A study focused on a series of pyrazole derivatives demonstrated significant antibacterial activity against multiple strains of bacteria, suggesting that modifications in structure can lead to enhanced efficacy . This indicates that similar modifications in our compound might yield promising results.

- Antitumor Activity : Research has shown that certain derivatives with similar structures exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation . The potential for this compound to act as an antitumor agent warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperidine ring or modifications to the imidazole or thiophene groups can significantly impact potency and selectivity against biological targets.

Q & A

Basic: What synthetic strategies are optimal for preparing 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation of Piperidine : React piperidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .

Imidazole Substitution : Introduce the 2-methylimidazole moiety via nucleophilic substitution or Mannich reaction. Ethanol or acetonitrile solvents with catalytic acid/base are common .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Purity is validated via HPLC (≥98%) and elemental analysis .

Advanced: How can computational docking studies guide the design of derivatives targeting specific enzymes?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding poses. For example, shows imidazole derivatives (e.g., 9c) binding to enzyme active sites in specific orientations (e.g., π-π stacking with aromatic residues) .

SAR Analysis : Correlate substituent effects (e.g., methyl vs. halogen groups) with binding affinity. Adjust the thiophene sulfonyl group’s electronic properties to enhance interactions with hydrophobic pockets .

Validation : Cross-validate docking results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C-NMR : Confirm substituent positions (e.g., thiophene sulfonyl at piperidine N1, imidazole-CH₂ at C4). Key peaks: sulfonyl (δ 3.2–3.5 ppm, piperidine CH₂), imidazole aromatic protons (δ 7.1–7.3 ppm) .

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N content (theoretical vs. experimental, ±0.4% tolerance) .

Advanced: What methodologies resolve contradictory data in biological activity between similar piperidine derivatives?

Methodological Answer:

Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry (e.g., axial vs. equatorial sulfonyl orientation), as minor conformational changes drastically affect activity .

Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays). highlights discrepancies arising from variable assay conditions .

Proteomic Profiling : Employ kinome-wide screening to identify off-target interactions that may explain anomalous activity .

Basic: How do solvent and catalyst choices affect the yield in the sulfonylation step?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride reactivity, while protic solvents (ethanol) may hydrolyze intermediates. reports 85% yield in dichloromethane vs. 60% in THF .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic catalysis. Base selection (e.g., NaOH vs. K₂CO₃) impacts reaction rate and byproduct formation .

Advanced: What approaches are used to determine the acid dissociation constant (pKa) of such compounds?

Methodological Answer:

Potentiometric Titration : Dissolve the compound in water/ethanol mixtures and titrate with HCl/NaOH. Monitor pH shifts to identify ionizable groups (e.g., imidazole NH, pKa ~13.2 predicted in ) .

Computational Prediction : Use software like MarvinSuite to calculate pKa based on molecular structure. Adjust for solvent effects (e.g., DMSO vs. water) .

UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ during titration to correlate protonation states with spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.